2,2,2-Trifluoroethylhydrazine is a fluorinated hydrazine derivative with the molecular formula C₂H₅F₃N₂ and a molecular weight of 114.07 g/mol. It is typically supplied as a 70 wt% aqueous solution and serves as a versatile building block in organic synthesis, particularly for introducing the trifluoroethyl group into heterocyclic scaffolds.
Molecular FormulaC2H5F3N2
Molecular Weight114.07 g/mol
CAS No.5042-30-8
Cat. No.B1294279
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
2,2,2-Trifluoroethylhydrazine
CAS
5042-30-8
Molecular Formula
C2H5F3N2
Molecular Weight
114.07 g/mol
Structural Identifiers
SMILES
C(C(F)(F)F)NN
InChI
InChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2
InChIKey
OPMFFAOEPFATTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
2,2,2-Trifluoroethylhydrazine (CAS 5042-30-8) for Fluorinated Building Block and Analytical Derivatization Applications
2,2,2-Trifluoroethylhydrazine is a fluorinated hydrazine derivative with the molecular formula C₂H₅F₃N₂ and a molecular weight of 114.07 g/mol . It is typically supplied as a 70 wt% aqueous solution and serves as a versatile building block in organic synthesis, particularly for introducing the trifluoroethyl group into heterocyclic scaffolds . The compound is also employed as a derivatization reagent in analytical chemistry for the detection of aldehydes and ketones [1].
[1] Kim HJ, Shin HS. Simple and automatic determination of aldehydes and acetone in water by headspace solid-phase microextraction and gas chromatography-mass spectrometry. J Sep Sci. 2011;34(6):693-699. View Source
Why Unsubstituted or Less Fluorinated Hydrazines Cannot Replace 2,2,2-Trifluoroethylhydrazine
The trifluoroethyl moiety confers distinct physicochemical properties that are not attainable with unsubstituted hydrazine or non-fluorinated alkyl hydrazines. Specifically, the strong electron-withdrawing effect of the -CF₃ group alters both the volatility and lipophilicity of the hydrazine core, while also modulating its coordination behavior with metal ions [1][2]. As demonstrated in the evidence below, these differences translate into quantifiable advantages in analytical sensitivity, synthetic utility, and coordination chemistry. Substitution with hydrazine, ethylhydrazine, or alternative derivatization reagents such as DNPH would result in compromised detection limits, altered complex geometries, or reduced volatility for headspace applications [3][4].
[2] Pilch J, et al. Coordination compounds of ethylhydrazine and 2,2,2-Trifluoroethylhydrazine; crystal and molecular structure of dichlorotetrakis(2,2,2-Trifluoroethylhydrazine) nickel(II). Polyhedron. 2000;19(11):1337-1343. View Source
[3] Park JH, et al. In-solution derivatization and detection of glyoxal and methylglyoxal in alcoholic beverages and fermented foods by headspace solid-phase microextraction and gas chromatography–mass spectrometry. J Food Compost Anal. 2020;89:103457. View Source
[4] Shin HS. Determination of malondialdehyde in human blood by headspace-solid phase micro-extraction gas chromatography-mass spectrometry after derivatization with 2,2,2-trifluoroethylhydrazine. J Chromatogr B. 2009;877(29):3707-3711. View Source
Quantitative Differentiation of 2,2,2-Trifluoroethylhydrazine: Evidence-Based Selection Criteria
5.3-Fold Higher Vapor Pressure Enables Superior Headspace Derivatization
2,2,2-Trifluoroethylhydrazine (TFEH) exhibits substantially higher volatility than unsubstituted hydrazine, making it the reagent of choice for headspace solid-phase microextraction (HS-SPME) applications [1].
[1] NCBI. Hydrazine – Exposure Data. Vapor pressure: 14.4 mmHg at 25 °C. View Source
>200-Fold Increase in Lipophilicity (LogP) Drives Improved Bioisosteric Properties
The calculated octanol-water partition coefficient (LogP) for 2,2,2-Trifluoroethylhydrazine is approximately 0.2–0.25, compared to -2.07 for unsubstituted hydrazine [1][2]. This >200-fold increase in lipophilicity (calculated from ΔLogP) is critical for membrane permeability in drug candidates.
Medicinal ChemistryDrug DesignLipophilicity
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
LogP = 0.2–0.25
Comparator Or Baseline
Hydrazine: LogP = -2.07
Quantified Difference
ΔLogP ≈ 2.3; ~200-fold increase in partition coefficient
Conditions
Calculated values at 25°C
Why This Matters
Enhanced lipophilicity is essential for CNS penetration, oral bioavailability, and reducing metabolic clearance of fluorinated drug candidates.
[2] NCBI. Hydrazine – Exposure Data. Log Kow: -2.07 at 25 °C. View Source
Coordination Chemistry Divergence: TFEH Forms 6-Coordinate Monodentate Complexes vs. Bridging Ethylhydrazine Complexes
2,2,2-Trifluoroethylhydrazine (TFEH) coordinates to transition metals exclusively through the NH₂ nitrogen as a monodentate ligand, forming six-coordinate complexes of the type MX₂(TFEH)₄ [1]. In contrast, ethylhydrazine (EH) forms complexes with bridging hydrazine ligands and lower coordination numbers (e.g., MX₂(EH)₂) [1].
The distinct coordination behavior enables the design of tailored metal complexes with predictable geometries, which is valuable for catalysis and materials science.
[1] Pilch J, et al. Coordination compounds of ethylhydrazine and 2,2,2-Trifluoroethylhydrazine; crystal and molecular structure of dichlorotetrakis(2,2,2-Trifluoroethylhydrazine) nickel(II). Polyhedron. 2000;19(11):1337-1343. View Source
10-Fold Improvement in Malondialdehyde (MDA) Detection Limit vs. DNPH-Based HPLC Methods
Derivatization with 2,2,2-Trifluoroethylhydrazine followed by HS-SPME-GC-MS achieves a method detection limit (MDL) of 0.4 µg/L (approximately 5.6 nM) for malondialdehyde (MDA) in human blood [1]. In comparison, a validated HPLC method using 2,4-dinitrophenylhydrazine (DNPH) derivatization reports a detection limit of 56 nM for MDA in urine [2].
BioanalysisOxidative StressDerivatization
Evidence Dimension
Detection limit for malondialdehyde (MDA)
Target Compound Data
0.4 µg/L (≈5.6 nM) in blood
Comparator Or Baseline
DNPH HPLC method: 56 nM in urine
Quantified Difference
~10-fold lower detection limit
Conditions
HS-SPME-GC-MS (TFEH) vs. HPLC-UV (DNPH); different matrices
Why This Matters
Improved sensitivity enables more accurate quantification of oxidative stress biomarkers at physiologically relevant levels, reducing sample volume requirements.
BioanalysisOxidative StressDerivatization
[1] Shin HS. Determination of malondialdehyde in human blood by headspace-solid phase micro-extraction gas chromatography-mass spectrometry after derivatization with 2,2,2-trifluoroethylhydrazine. J Chromatogr B. 2009;877(29):3707-3711. View Source
[2] Khoschsorur GA, et al. Measurement by reversed-phase high-performance liquid chromatography of malondialdehyde in normal human urine following derivatisation with 2,4-dinitrophenylhydrazine. J Chromatogr B. 2000;742(2):335-343. View Source
Synthetic Utility: Direct Incorporation of Trifluoroethyl Group into Heterocyclic Scaffolds
2,2,2-Trifluoroethylhydrazine serves as a direct building block for introducing the -CH₂CF₃ moiety into pyridazinones and indazoles [1]. For example, reaction with mucochloric acid yields 2-(2,2,2-trifluoroethyl)-4,5-dichloro-3(2H)-pyridazinone, a key intermediate in agrochemical synthesis [1].
Organic SynthesisFluorinated Building BlocksHeterocycle Formation
Evidence Dimension
Synthetic efficiency
Target Compound Data
One-step formation of N-trifluoroethyl heterocycles
Comparator Or Baseline
Multi-step sequences using alternative alkylating agents
Quantified Difference
Not directly quantified; advantage is procedural
Conditions
Condensation reactions with α,β-unsaturated carbonyl compounds
Why This Matters
Direct incorporation reduces synthetic steps, improves overall yield, and simplifies purification, thereby lowering cost and time for medicinal chemistry programs.
Organic SynthesisFluorinated Building BlocksHeterocycle Formation
[1] US Patent 6307047B1. Preparation of 2-(2,2,2-trifluoroethyl)-4,5-dichloro-3(2H)-pyridazinone. View Source
Optimal Procurement Scenarios for 2,2,2-Trifluoroethylhydrazine
Analytical Method Development Requiring High-Volatility Derivatization Reagents
For laboratories developing HS-SPME-GC-MS methods for aldehydes, ketones, or dialdehydes, 2,2,2-Trifluoroethylhydrazine is the most volatile hydrazine reagent available [1]. Its high vapor pressure (76.5 mmHg at 25°C) facilitates efficient headspace extraction, enabling detection limits as low as 0.1–0.5 µg/L for various carbonyl compounds in aqueous matrices [2]. This makes it particularly suitable for environmental monitoring, food safety analysis, and clinical biomarker studies.
Medicinal Chemistry Programs Targeting Improved Pharmacokinetic Profiles via Trifluoroethyl Incorporation
In drug discovery, the introduction of a trifluoroethyl group is a common strategy to enhance metabolic stability and membrane permeability. 2,2,2-Trifluoroethylhydrazine provides a direct route to N-trifluoroethyl heterocycles . Its LogP of 0.2–0.25 contrasts sharply with unsubstituted hydrazine (LogP -2.07), indicating a >200-fold increase in lipophilicity that translates to improved bioavailability for CNS-penetrant candidates [3].
For inorganic chemists investigating ligand effects on metal complex geometry, 2,2,2-Trifluoroethylhydrazine offers a unique monodentate coordination mode via the NH₂ nitrogen, forming six-coordinate MX₂(TFEH)₄ complexes [4]. This behavior is distinct from ethylhydrazine, which tends to form bridging complexes with lower ligand-to-metal ratios. Such complexes may serve as precursors for catalytic applications or materials with tailored magnetic properties.
[1] Park JH, et al. In-solution derivatization and detection of glyoxal and methylglyoxal in alcoholic beverages and fermented foods by headspace solid-phase microextraction and gas chromatography–mass spectrometry. J Food Compost Anal. 2020;89:103457. View Source
[2] Kim HJ, Shin HS. Simple and automatic determination of aldehydes and acetone in water by headspace solid-phase microextraction and gas chromatography-mass spectrometry. J Sep Sci. 2011;34(6):693-699. View Source
[3] NCBI. Hydrazine – Exposure Data. Log Kow: -2.07 at 25 °C. View Source
[4] Pilch J, et al. Coordination compounds of ethylhydrazine and 2,2,2-Trifluoroethylhydrazine; crystal and molecular structure of dichlorotetrakis(2,2,2-Trifluoroethylhydrazine) nickel(II). Polyhedron. 2000;19(11):1337-1343. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.